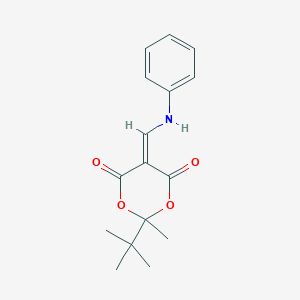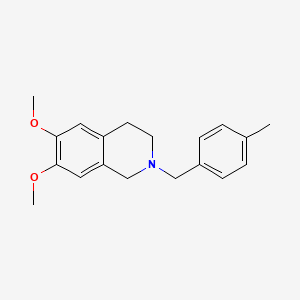
1-(4-ethylbenzoyl)-4-(2-thienylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethylbenzoyl)-4-(2-thienylsulfonyl)piperazine (ETP) is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological agent. ETP belongs to the class of piperazine derivatives, which have been extensively studied for their diverse biological activities.
作用機序
The mechanism of action of 1-(4-ethylbenzoyl)-4-(2-thienylsulfonyl)piperazine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in signal transduction pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the replication of certain viruses, such as HIV and herpes simplex virus. In addition, this compound has been shown to reduce inflammation and oxidative stress in the brain, which may have neuroprotective effects.
実験室実験の利点と制限
One advantage of using 1-(4-ethylbenzoyl)-4-(2-thienylsulfonyl)piperazine in lab experiments is its diverse biological activities, which make it a potentially useful pharmacological agent. This compound is also relatively easy to synthesize, which makes it accessible for research purposes. However, there are some limitations to using this compound in lab experiments. One limitation is its potential toxicity, which may limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of 1-(4-ethylbenzoyl)-4-(2-thienylsulfonyl)piperazine. One direction is to further investigate its potential as a pharmacological agent in cancer treatment. This compound has been shown to induce apoptosis in cancer cells, and further studies could explore its potential as a chemotherapeutic agent. Another direction is to investigate its potential as a neuroprotective agent in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further studies could investigate the mechanism of action of this compound in order to better understand its diverse biological activities.
合成法
The synthesis of 1-(4-ethylbenzoyl)-4-(2-thienylsulfonyl)piperazine involves the reaction of 4-ethylbenzoyl chloride with 2-thienylsulfonyl piperazine in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into this compound by the addition of a reducing agent, such as sodium borohydride. The purity of this compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
1-(4-ethylbenzoyl)-4-(2-thienylsulfonyl)piperazine has been studied for its potential as a pharmacological agent in various scientific research fields. It has been shown to possess antitumor, antiviral, antibacterial, and antifungal activities. This compound has also been studied for its potential as a neuroprotective agent, as it has been shown to reduce oxidative stress and inflammation in the brain.
特性
IUPAC Name |
(4-ethylphenyl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-2-14-5-7-15(8-6-14)17(20)18-9-11-19(12-10-18)24(21,22)16-4-3-13-23-16/h3-8,13H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWTURQKUGYYOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5699006.png)
![4-{2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoyl}morpholine](/img/structure/B5699011.png)
![methyl 4-chloro-3-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5699015.png)
![N-[3-(1-piperidinyl)propyl]-4-biphenylcarboxamide](/img/structure/B5699020.png)


![3-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5699052.png)



![2,4,6-trimethyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5699081.png)
methanone](/img/structure/B5699089.png)
![N,N-dimethyl-N'-[2-(4-nitrophenyl)-4-quinazolinyl]-1,2-ethanediamine](/img/structure/B5699094.png)
